Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique and offers promising opportunities in various scientific research applications.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key process in the chemical reactions of similar compounds . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthetic Utility and Antimicrobial Evaluation
Research into bifunctional thiophene derivatives, including compounds similar to ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, has demonstrated their potential in synthesizing various fused and polyfunctional substituted thiophenes. These compounds have shown promising antimicrobial activities, highlighting their utility in the development of new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Antimicrobial and Anti-inflammatory Properties
Further exploration of thiophene derivatives has led to the synthesis of Schiff bases with potential as antimicrobial and non-steroidal anti-inflammatory agents. The initial synthesis processes involving ethyl 2-aminothiophene carboxylate derivatives underscore the chemical flexibility and biological relevance of these compounds (Narayana, Ashalatha, Raj, & Kumari, 2006).
Anti-allergy Activity Evaluation
Studies on the cyclization of ethyl 2-benzoylthioureidothiophene-3-carboxylates have yielded novel compounds with potential anti-allergy activities. This research provides insight into the therapeutic applications of thiophene derivatives in allergy treatment, showcasing a specific compound with weak activity in reducing histamine release (Leistner, Gütschow, Wagner, Grupe, & Böhme, 1988).
Docking Studies and Antimicrobial Activity
Recent studies involving ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have included docking studies to evaluate their structure-activity relationships. These compounds exhibit notable antimicrobial activity, highlighting the potential of thiophene derivatives in the development of new antimicrobial therapies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Synthetic Routes and Biological Activity
The exploration of synthetic routes for thiophene derivatives has led to compounds with inhibitory activities against agricultural pests. Such studies demonstrate the broader applicability of thiophene derivatives beyond medicinal chemistry, potentially contributing to agricultural science and pest management strategies (Wang, Zheng, Liu, & Chen, 2010).
properties
IUPAC Name |
ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-3-25-19(22)17-18(15-6-4-5-7-16(15)26-17)27(23,24)20-14-10-8-13(9-11-14)12(2)21/h4-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYFGFKKEJPWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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